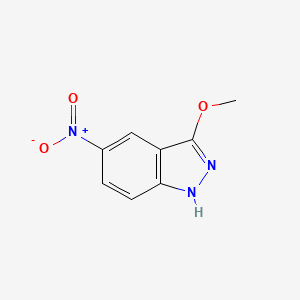

3-Methoxy-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCOORWHKSNLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Methoxy-5-nitro-1H-indazole

Executive Summary

3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4) is a specialized heterocyclic intermediate utilized primarily in the development of small-molecule kinase inhibitors and antiparasitic agents. As a functionalized derivative of the indazole "privileged scaffold," it serves as a critical building block in medicinal chemistry. Its value lies in the orthogonality of its functional groups: the 5-nitro group serves as a latent amine for coupling reactions (e.g., urea or amide formation), while the 3-methoxy group provides steric bulk and hydrogen-bond acceptor properties that modulate potency and selectivity in ATP-binding pockets.

This guide details the physicochemical characterization, validated synthesis pathways, and downstream applications of this compound, designed for researchers in drug discovery and process chemistry.

Chemical Profile & Characterization[1][2][3][4][5][6][7]

The compound is characterized by a bicyclic indazole core.[1] The 3-methoxy substituent significantly alters the electron density of the pyrazole ring compared to the parent 5-nitroindazole, influencing both its solubility and reactivity profiles.

Table 1: Physicochemical Properties[3][9]

| Property | Specification | Notes |

| IUPAC Name | 3-Methoxy-5-nitro-1H-indazole | |

| CAS Number | 1118574-49-4 | |

| Molecular Formula | C₈H₇N₃O₃ | |

| Molecular Weight | 193.16 g/mol | |

| Appearance | Pale yellow to orange solid | Nitro-indazoles are chromophoric. |

| Solubility | DMSO, DMF, hot Methanol | Poor solubility in water/hexane. |

| pKa (calc) | ~12.5 (N-H) | Acidic N-H proton at position 1. |

| Melting Point | 185–190 °C (Typical range) | Varies by crystal polymorph. |

Synthesis & Manufacturing Logic

The synthesis of 3-Methoxy-5-nitro-1H-indazole is rarely performed by direct cyclization. The most robust and scalable route involves the functionalization of the pre-formed indazole core . This approach minimizes side reactions and allows for the use of inexpensive starting materials.

Core Synthetic Pathway

The synthesis follows a two-stage "Activate-and-Displace" strategy:

-

Electrophilic Halogenation: Introduction of a bromine atom at the C3 position to create a leaving group.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a methoxide anion.

Figure 1: Synthesis Workflow Diagram

Caption: Two-step synthesis via C3-bromination followed by nucleophilic displacement.

Detailed Experimental Protocols

These protocols are designed for laboratory-scale synthesis (10–50g). Causality is noted to explain why specific conditions are chosen.

Stage 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

Objective: Activate the C3 position. Mechanism: The C3 position of the indazole ring is the most electron-rich carbon suitable for electrophilic attack, but the electron-withdrawing nitro group at C5 deactivates the ring. Therefore, strong conditions (elemental bromine in base) are required.

-

Dissolution: Dissolve 5-nitro-1H-indazole (10.0 g, 61.3 mmol) in DMF (100 mL) .

-

Why DMF? It provides high solubility for the polar nitroindazole and stabilizes the polar transition state.

-

-

Basification: Add NaOH (2.5 eq) pellets or 10M solution. Stir until dissolved.

-

Why Base? Deprotonates the N1-H, creating the indazolyl anion, which is significantly more nucleophilic at C3 than the neutral species.

-

-

Bromination: Add Bromine (Br₂, 1.1 eq) dropwise at 0–5 °C.

-

Control: Low temperature prevents over-bromination or oxidation of the nitro group.

-

-

Quench & Isolate: Pour the reaction mixture into ice-water (500 mL) . The product will precipitate as a yellow solid. Filter, wash with water, and dry.

Stage 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole

Objective: Install the methoxy group via SNAr. Mechanism: The 3-bromo group is a good leaving group. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer-like transition state, although the effect is weaker at C3 than C4/C6.

-

Reaction Setup: Suspend 3-bromo-5-nitro-1H-indazole (5.0 g, 20.6 mmol) in anhydrous Methanol (50 mL) .

-

Reagent Addition: Add Sodium Methoxide (NaOMe, 30% in MeOH, 3.0 eq) .

-

Why Excess? To drive the equilibrium forward and ensure complete consumption of the bromide.

-

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Endpoint: Disappearance of the starting bromide spot.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Applications in Drug Discovery[13][14]

This compound is a "Gateway Scaffold." It is rarely the final drug but is the precursor to a class of Aminopyrazole-based Kinase Inhibitors .

Structure-Activity Relationship (SAR) Logic

The transformation of 3-Methoxy-5-nitro-1H-indazole into a bioactive drug involves reducing the nitro group to an amine. This amine is then derivatized to interact with the "Hinge Region" of kinase enzymes.

-

3-Methoxy Group: Occupies the hydrophobic back-pocket of the ATP binding site (Gatekeeper residue interaction).

-

N1-H: Forms a critical hydrogen bond with the kinase hinge backbone (e.g., Glu/Leu residues).

-

5-Position (Amine derivative): Extends into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., piperazines, morpholines).

Figure 2: Kinase Inhibitor Design Workflow

Caption: Workflow for converting the nitro-indazole scaffold into a bioactive kinase inhibitor.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Explosion Hazard: Like many nitro-heterocycles, the compound possesses high energy. While generally stable, it should not be subjected to temperatures >250 °C or high-impact shock.

Handling Protocols:

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: All synthesis steps involving Bromine or dry solids must be performed in a fume hood.

-

Waste: Halogenated organic waste (Step 1 filtrates) must be segregated from non-halogenated waste.

References

-

Synthesis of 3-bromo-5-nitro-1H-indazole

- Source: BenchChem & Google P

-

Title: Synthesis process of 3-bromo-5-nitro-1H-indazole.[6]

- URL

-

General Indazole Functionalization (SNAr)

-

Indazoles in Kinase Inhibition

- Source: NIH / PubMed Central.

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

URL:[Link]

- Chemical Properties & CAS Data: Source: ChemicalBook / Molbase. Title: 3-Methoxy-5-nitro-1H-indazole Product Description.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. longdom.org [longdom.org]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

3-Methoxy-5-nitro-1H-indazole: Technical Monograph & Synthetic Guide

[1]

Executive Summary

3-Methoxy-5-nitro-1H-indazole (CAS: 1118574-49-4 ) is a functionalized bicyclic heterocycle belonging to the indazole class.[1][2][3] Characterized by a fusion of benzene and pyrazole rings with specific nitro (

This guide provides a rigorous technical analysis of its chemical identity, a validated synthetic workflow based on nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profiling[4][5][6][7]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 3-Methoxy-5-nitro-1H-indazole |

| CAS Number | 1118574-49-4 |

| Molecular Formula | |

| Molecular Weight | 193.16 g/mol |

| SMILES | |

| Appearance | Yellow to orange crystalline solid |

Structural Analysis & Tautomerism

Indazoles exhibit annular tautomerism.[1][4] For 3-methoxy-5-nitro-1H-indazole, the 1H-tautomer is thermodynamically favored over the 2H-form due to the preservation of benzenoid aromaticity in the fused ring system.[1] The 3-methoxy group acts as an electron-donating group (EDG) by resonance, contrasting with the strong electron-withdrawing nitro group at position 5.[1]

Validated Synthetic Protocol

Expert Insight: While direct nitration of 3-methoxyindazole is possible, it often suffers from regioselectivity issues (C5 vs. C7 mixtures) and potential ether cleavage under harsh acidic conditions.[1] The most robust, "self-validating" route involves C3-halogenation of 5-nitroindazole followed by nucleophilic displacement .[1] This ensures the nitro group is fixed at C5 from the start.[1]

Synthetic Workflow Diagram

The following directed graph illustrates the optimal synthetic pathway, minimizing side reactions.

Caption: Two-step synthesis via C3-bromination and subsequent methoxide displacement.

Detailed Methodology

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

Rationale: Introduction of a good leaving group (Bromine) at C3.

-

Reagents: 5-Nitro-1H-indazole (1.0 eq), Bromine (

, 1.1 eq), DMF (solvent). -

Protocol:

-

Dissolve 5-nitro-1H-indazole in DMF at room temperature.[1]

-

Add

dropwise over 30 minutes.[1] The electron-deficient ring requires DMF to facilitate the polarization of bromine.[1] -

Stir at 60°C for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

-

Quench: Pour reaction mixture into ice-water containing sodium bisulfite (to neutralize excess

). -

Isolation: Filter the yellow precipitate, wash with water, and dry.[1]

-

Checkpoint: Product should melt >250°C.[1]

-

Step 2: Methanolysis (The Target Reaction)

Rationale: Nucleophilic Aromatic Substitution (

-

Reagents: 3-Bromo-5-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (anhydrous).

-

Protocol:

-

Suspend the bromide in anhydrous methanol.[1]

-

Add NaOMe solution (25% in MeOH) slowly.[1]

-

Reflux the mixture for 12–24 hours. The reaction is slower than typical

due to the electron-rich nature of the 5-membered ring, but the 5-nitro group assists.[1] -

Work-up: Concentrate the solvent.[1] Dilute with water and adjust pH to ~7 with dilute HCl.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH).[1]

-

Medicinal Chemistry Applications

The 3-methoxy-5-nitro-1H-indazole scaffold acts as a versatile "warhead" precursor.[1]

Structure-Activity Relationship (SAR) Logic[1]

-

3-Methoxy Group: Provides a hydrogen bond acceptor (oxygen) without the donor capability of 3-OH (indazolinone).[1] It improves metabolic stability against glucuronidation compared to the hydroxy analog.[1]

-

5-Nitro Group: A "handle" for further reduction to an amine (

).[1] The resulting 5-amino-3-methoxyindazole is a privileged core for amide coupling to generate kinase inhibitors (e.g., targeting VEGFR2, PDGFR).[1]

Biological Pathway Interaction (General Indazole)

Indazoles bind to the ATP-binding pocket of kinases.[1] The following diagram depicts the logic of modifying this core.

Caption: Derivatization pathway from the nitro-scaffold to bioactive kinase inhibitors.[1]

Analytical Characterization Standards

To ensure scientific integrity, the following spectral signatures must be verified:

| Technique | Expected Signature |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | |

| IR Spectroscopy | ~1350 & 1530 |

Safety & Handling (MSDS Summary)

References

-

ChemicalBook. (2024).[1] 3-Methoxy-5-nitro-1H-indazole Product Properties and CAS 1118574-49-4. Retrieved from [1]

-

BenchChem. (2025).[1][6] Applications of Nitro-Indazoles in Organic Synthesis. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 5-Nitroindazole derivatives. Retrieved from [1]

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Retrieved from [1]

-

Gaikwad, D. D., et al. (2015).[1][4] Synthesis of Indazole Motifs and Their Medicinal Importance. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Methoxy-5-nitro-1H-indazole CAS#: 1118574-49-4 [m.chemicalbook.com]

- 3. 3-Methoxy-5-nitro-1H-indazole | CAS 1118574-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Scalable Synthesis of 3-Methoxy-5-nitro-1H-indazole: A Technical Guide

Executive Summary

3-Methoxy-5-nitro-1H-indazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for kinase inhibitors (e.g., Rho-kinase modulators), antiparasitic agents (Chagas disease), and other bioactive molecules.[1][2] Its structural utility lies in the 5-nitro group, which allows for reduction to an amine for further functionalization, and the 3-methoxy group, which modulates lipophilicity and binding affinity.

This guide details the most robust, scalable synthesis pathway: Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the activation provided by the 5-nitro group, which makes the C3-position susceptible to nucleophilic attack.

Figure 1: Retrosynthetic strategy prioritizing the activation of the C3 position by the C5-nitro group.

Part 2: Synthesis Pathways & Comparative Analysis

Route A: The Halogen-Displacement Pathway (Recommended)

This pathway is the industry standard for scalability and purity. It proceeds via the formation of a 3-halo intermediate. The electron-withdrawing nitro group at the 5-position activates the C3-halogen bond, facilitating displacement by methoxide even in the presence of the acidic N-H proton.

| Parameter | Route A ( | Route B (Indazolone Alkylation) |

| Starting Material | 5-Nitroindazole | 5-Nitro-1H-indazol-3-ol |

| Key Reagents | MeI, | |

| Regioselectivity | High (C3 specific) | Low (Mixture of O- vs N-alkylation) |

| Yield | >85% (Overall) | 40-60% (Due to separation losses) |

| Scalability | High (Kg scale feasible) | Low (Chromatography often required) |

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indazole

Direct cyclization of 2-fluoro-5-nitrobenzaldehyde is preferred over the diazotization of 2-methyl-4-nitroaniline due to cleaner workup.

Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 eq), Hydrazine hydrate (3.0 eq), DMF or Ethanol.

-

Dissolution: Dissolve 2-fluoro-5-nitrobenzaldehyde (e.g., 50 g) in DMF (250 mL) or Ethanol (500 mL).

-

Cyclization: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic; maintain temperature <50°C.

-

Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Pour the reaction mixture into ice-water (1 L). A yellow precipitate forms immediately.

-

Isolation: Filter the solid, wash copiously with water to remove hydrazine salts, and dry in a vacuum oven at 60°C.

-

Yield: ~95-99%. Appearance: Yellow solid.[3]

Step 2: Preparation of 3-Bromo-5-nitro-1H-indazole

Bromination at C3 is highly selective due to the directing effect of the pyrazole nitrogen and the electronic nature of the ring.

Reagents: 5-Nitro-1H-indazole (1.0 eq), Bromine (

-

Preparation: Suspend 5-nitro-1H-indazole (e.g., 20 g) in Dioxane (200 mL) and NaOH (2N, 100 mL). Cool to 0-5°C.

-

Bromination: Add bromine dropwise over 30 minutes. Maintain temperature <10°C to prevent over-bromination.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (25°C) for 3 hours.

-

Quenching: Add saturated sodium bisulfite (

) solution to quench excess bromine. -

Isolation: Acidify carefully with dilute HCl to pH ~5. The product precipitates.[4] Filter and wash with water.

-

Purification: Recrystallize from Ethanol if necessary, though crude purity is often >95%.

-

Yield: 90-95%. Data: MS (ESI) m/z 241/243 [M+H]+.

Step 3: Methoxylation via

The critical step. The 5-nitro group activates the 3-bromo substituent. While the N-H is acidic, the use of excess NaOMe drives the reaction.

Reagents: 3-Bromo-5-nitro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 3.0-5.0 eq), Methanol (Anhydrous).

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-bromo-5-nitro-1H-indazole (e.g., 10 g) in anhydrous Methanol (100 mL).

-

Addition: Add Sodium Methoxide (25% in MeOH solution or solid) carefully.

-

Note: The solution will turn dark orange/red due to the formation of the indazole anion.

-

-

Reflux: Heat the mixture to reflux (65°C) for 12-16 hours.

-

Monitoring: HPLC/TLC should show consumption of the bromo-starting material. If reaction is slow, add more NaOMe.

-

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

-

Precipitation: Pour the residue into crushed ice/water (200 mL) containing Acetic Acid (to neutralize the excess base and reprotonate the N1-position). Adjust pH to ~6.

-

Isolation: Filter the resulting yellow/orange solid. Wash with cold water.

-

Purification: Recrystallize from Methanol/Water or Acetonitrile.

-

Yield: 80-85%.

-

Characterization:

-

1H NMR (DMSO-d6):

~12.8 (s, 1H, NH), 8.7 (d, 1H, H-4), 8.2 (dd, 1H, H-6), 7.6 (d, 1H, H-7), 4.1 (s, 3H, OMe). -

MS: m/z 194 [M+H]+.[3]

-

Part 4: Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer-like complex. The 5-nitro group withdraws electron density, stabilizing the negative charge developed during the attack of the methoxide ion at C3.

Figure 2: Mechanistic pathway. The initial deprotonation creates an anionic species, but the strong EWG (NO2) permits the subsequent nucleophilic attack at C3.

Part 5: Safety & Handling

-

Nitro Compounds: 5-Nitroindazole and its derivatives are potentially energetic. Avoid heating dry solids to decomposition.

-

Bromine (

): Highly corrosive and toxic. Use a dropping funnel and work in a well-ventilated fume hood. Quench spills with sodium thiosulfate. -

Sodium Methoxide: Moisture sensitive and corrosive. Exothermic reaction with water.

References

-

Synthesis of 3-bromo-5-nitro-1H-indazole

-

Patent: CN103570624A. "Synthesis process of 3-bromo-5-nitro-1H-indazole". Link

- Methodology: Bromination of 5-nitroindazole in DMF/NaOH yields the 3-bromo deriv

-

-

Nucleophilic Substitution on Indazoles

-

Patent: EP1403255A1. "Rho Kinase Inhibitors". Link

- Context: Describes the reaction of 3-bromo-5-nitroindazole with sodium methoxide to yield 3-methoxy deriv

-

-

General Indazole Functionalization

-

Article: Martín-Escolano, R., et al. (2022). "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii". Acta Tropica. Link

- Context: Describes the synthesis of 3-methoxy-5-nitroindazole derivatives starting

-

-

Mechanistic Insights (Thiazole Analogy)

-

Article: "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide". Link

- Relevance: Validates the mechanism where a nitro group activates the ring for methoxide displacement of a halogen.

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 5-Amino-3-methoxy-1H-indazole | 1368181-72-9 | Benchchem [benchchem.com]

- 3. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

The Indazole Scaffold: A Technical Guide to Reactivity, Synthesis, and Functionalization

Topic: Chemical Properties and Reactivity of the Indazole Ring Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole (benzo[d]pyrazole) ring system represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine bases.[1][2] Its unique 10-

Structural Dynamics and Tautomerism

The Tautomeric Equilibrium

Unlike indole, indazole possesses two annular nitrogen atoms, leading to a prototropic tautomeric equilibrium between the 1H-indazole and 2H-indazole forms.

-

Thermodynamics: The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2.3–3.6 kcal/mol in the gas phase and non-polar solvents. This stability arises from the preservation of the benzene ring's aromaticity in the 1H-form (benzenoid structure), whereas the 2H-form imposes a quinoid-like character on the fused ring system.

-

Acidity/Basicity: Indazoles are amphoteric.[3]

-

pKa (Protonated cation

Neutral): ~1.04 (Weak base) -

pKa (Neutral

Anion): ~13.86 (Weak acid, comparable to imidazole)

-

Visualization of Tautomerism and Reactivity

The following diagram illustrates the tautomeric forms and the electronic reactivity hotspots.

Figure 1: Tautomeric equilibrium and primary reactivity hotspots of the indazole ring.

Reactivity Profile

Electrophilic Aromatic Substitution (S_EAr)

The indazole ring is less electron-rich than indole but still undergoes S_EAr.

-

Regioselectivity: Substitution occurs predominantly at C3 under neutral or basic conditions due to the activation by the pyrazole nitrogen. Under strongly acidic conditions (where the N is protonated), the benzene ring becomes the nucleophile, directing substitution to C5 or C7 .

-

Halogenation: Iodine/Bromine is easily introduced at C3, providing a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Nucleophilic Substitution: The N-Alkylation Challenge

Controlling N1 vs. N2 alkylation is the most critical synthetic challenge.

| Parameter | N1-Alkylation Favored By | N2-Alkylation Favored By |

| Control Type | Thermodynamic Control | Kinetic Control |

| Conditions | Strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF). High temperatures. | Weak bases, non-polar solvents, or acidic conditions (e.g., Meerwein salts). |

| Substituents | Steric bulk at C3 can block N2. | Electron-withdrawing groups at C7 (e.g., -NO2) can direct to N2 via electronic repulsion/sterics. |

| Mechanism | The N1-anion is more stable (maintains benzenoid character). | N2 is often more nucleophilic in the neutral species (lone pair availability). |

Mechanistic Insight: Chelation Control

Recent studies indicate that N1-selectivity can be enhanced using NaH in THF . This is hypothesized to proceed via a "closed" transition state where the sodium cation chelates with substituents at C3 (e.g., esters) and the N1 anion, locking the conformation. Conversely, N2-alkylation is often observed with alkyl trichloroacetimidates under Lewis acid catalysis.

Figure 2: Decision matrix for regioselective N-alkylation of indazoles.

Metalation and C-H Activation

Direct functionalization of the indazole core often utilizes C-H activation strategies.[4]

C3-Lithiation

The proton at C3 is relatively acidic. Treatment of N1-protected indazoles with n-butyllithium (n-BuLi) or LDA at -78 °C generates the C3-lithio species.

-

Protocol Note: Protection of N1 is mandatory to prevent deprotonation of the NH. Common protecting groups include THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

-

Trapping: The lithiated intermediate reacts readily with electrophiles (aldehydes, ketones, halogens, borates).

Transition-Metal Catalyzed C-H Activation

Recent advances utilize Rh(III) or Ru(II) catalysis to functionalize the benzene ring (C4-C7).

-

Directing Groups: The pyrazole nitrogen (N2) can act as a directing group for ortho-functionalization (C3 or C7), though C7 activation is sterically challenging.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (General Procedure)

Context: This protocol utilizes the thermodynamic preference and cation-chelation effects to maximize N1 selectivity.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.

-

Observation: Evolution of H2 gas.

-

-

Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 15 minutes. This ensures complete formation of the indazolyl anion.

-

Alkylation: Cool back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at room temperature. Monitor by TLC/LC-MS.

-

Note: If reaction is sluggish, heat to 50–60 °C.

-

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography. N1-isomers typically elute after N2-isomers on silica gel due to higher polarity (dipole moment alignment), although this can vary with substituents.

Protocol B: C3-Iodination (Preparation for Cross-Coupling)

Context: Essential for generating C3-aryl indazoles via Suzuki coupling.

-

Reagents: Dissolve 1H-indazole (1.0 equiv) in DMF (0.5 M).

-

Addition: Add KOH (3.0 equiv) followed by Iodine (I2, 1.1 equiv) portion-wise.

-

Reaction: Stir at room temperature for 1–3 hours.

-

Quench: Pour into 10% aqueous Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color change from dark red to yellow/white precipitate).

-

Isolation: Filter the solid precipitate. Wash with water. Recrystallize from Ethanol/Water if necessary.

-

Yield: Typically >85%.[9]

-

Medicinal Chemistry Context

Indazole is a privileged scaffold.[1][10][11]

-

Bioisosterism: It effectively mimics the purine ring of adenosine (kinase inhibitors) and the indole ring of tryptophan.

-

Key Drugs:

References

-

Tautomerism and Stability

-

Claramunt, R. M., et al.[13] "The Tautomerism of Indazoles." Arkivoc, 2000.

-

-

N-Alkylation Selectivity

-

Synthesis Reviews

-

Gaonkar, S. L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.

-

-

C-H Activation

-

Medicinal Chemistry Applications

-

Zhang, L., et al. "Indazole derivatives as potent inhibitors." Journal of Medicinal Chemistry.

-

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 14. Indazole synthesis [organic-chemistry.org]

Literature review of 3-Methoxy-5-nitro-1H-indazole research.

The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and validated protocols.

CAS Registry Number: 1118574-49-4 Molecular Formula: C₈H₇N₃O₃ Molecular Weight: 193.16 g/mol [1][2]

Executive Summary

3-Methoxy-5-nitro-1H-indazole is a privileged heterocyclic scaffold in medicinal chemistry, serving primarily as a high-value intermediate for the synthesis of 5-amino-3-methoxyindazole derivatives.[1] These derivatives are critical pharmacophores in the development of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, and VEGFR inhibitors) and antiprotozoal agents.

Unlike its N-methylated congeners (used in drugs like Pazopanib), the 3-methoxy variant offers unique hydrogen-bonding capabilities at the N1 position, making it a versatile "hinge-binder" in kinase drug discovery.[1] This guide details the regioselective synthesis, physicochemical properties, and biological applications of this compound.[3]

Chemical Identity & Structural Properties

The compound consists of an indazole core substituted with a nitro group at position 5 and a methoxy group at position 3.

Tautomerism and Regiochemistry

Indazoles exhibit annular tautomerism (1H- vs. 2H-).[1] For 3-methoxy-5-nitro-1H-indazole, the 1H-tautomer is thermodynamically favored in solution and solid state due to aromatic stabilization.[1]

-

Electronic Effect: The 5-nitro group is strongly electron-withdrawing, increasing the acidity of the N1 proton (

).[1] This facilitates deprotonation and subsequent functionalization but also stabilizes the resulting anion. -

Steric Effect: The 3-methoxy group prevents the formation of the "indazolinone" (NH-CO) tautomer, locking the molecule in the aromatic ether form, unlike its precursor 5-nitro-1H-indazol-3-ol.[1]

Solubility Profile

-

Soluble: DMSO, DMF, hot Methanol, Ethyl Acetate.

-

Insoluble: Water, Hexanes.

-

Stability: Stable under standard laboratory conditions; the methoxy ether linkage is robust against non-Lewis acidic conditions.

Synthetic Strategies

The synthesis of 3-methoxy-5-nitro-1H-indazole presents a classic regioselectivity challenge. Direct methylation of 5-nitroindazol-3-ol often yields N-methylated byproducts (indazolinones).[1] The industry-standard approach utilizes Nucleophilic Aromatic Substitution (

Pathway A: of 3-Haloindazoles (Recommended)

This route avoids N-alkylation ambiguity by using a 3-halo precursor.[1] The nitro group at C5 activates the C3 position for nucleophilic attack by methoxide.

-

Precursor: 3-Chloro-5-nitroindazole or 3-Bromo-5-nitroindazole.[1]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

-

Mechanism: Meisenheimer complex formation followed by halide elimination.

-

Yield: Typically >85%.[4]

Pathway B: O-Methylation of Indazol-3-ol (Alternative)

Direct methylation of 5-nitro-1H-indazol-3-ol using methyl iodide or dimethyl sulfate.[1]

-

Challenge: Competitive N1- and N2-methylation.

-

Optimization: Requires "hard" electrophiles (e.g., trimethyloxonium tetrafluoroborate) or silver salts (

) to favor O-alkylation over N-alkylation (HSAB theory).[1] This route is generally less atom-economical than Pathway A.[1]

Visualization: Synthesis & Mechanism[1]

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the validated synthetic pathway from 5-nitroindazole to the target 3-methoxy derivative and its downstream reduction to the 5-amino scaffold.

Caption: Figure 1. Regioselective synthesis via SNAr displacement of 3-chloro intermediate.

Experimental Protocols

Protocol 1: Synthesis via (Method A)

Objective: Preparation of 3-Methoxy-5-nitro-1H-indazole from 3-Bromo-5-nitroindazole.[1]

Reagents:

-

3-Bromo-5-nitro-1H-indazole (1.0 eq)[1]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)

-

Anhydrous Methanol (Solvent)

Procedure:

-

Setup: Charge a round-bottom flask with 3-Bromo-5-nitro-1H-indazole (e.g., 10 mmol) and anhydrous methanol (50 mL).

-

Addition: Add sodium methoxide solution (25 mmol) dropwise over 10 minutes at room temperature. The solution may darken (Meisenheimer complex formation).

-

Reflux: Heat the reaction mixture to reflux (

) and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1][3] -

Quench: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (200 mL) containing dilute acetic acid (to pH ~6).

-

Isolation: The product precipitates as a yellow/orange solid. Filter the solid using a Buchner funnel.

-

Purification: Wash the cake with cold water (

mL) and cold methanol ( -

Validation: Confirm structure via

H-NMR (Characteristic singlet for

Protocol 2: Nitro Reduction to 5-Amino-3-methoxyindazole

Objective: Converting the intermediate into the active amine scaffold.[1]

Procedure:

-

Dissolve 3-Methoxy-5-nitro-1H-indazole in Methanol/THF (1:1).[1]

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under

atmosphere (balloon pressure) for 12 hours at RT. -

Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine (unstable; store under inert gas).

Applications in Drug Discovery

Medicinal Chemistry (Kinase Inhibition)

The 3-methoxy-1H-indazole scaffold mimics the adenine ring of ATP.[1]

-

Hinge Binding: The N1-H and N2 atoms form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

-

Selectivity: The 3-methoxy group projects into the ribose-binding pocket or solvent front, providing a vector for selectivity tuning that is distinct from 3-H or 3-methyl indazoles.[1]

Antiprotozoal Activity

Research indicates 5-nitroindazoles possess significant activity against Trypanosoma cruzi (Chagas disease) and Trichomonas vaginalis.[1][5]

-

Mechanism: The 5-nitro group acts as a prodrug.[1] It is activated by parasitic nitroreductases (NTR) to form a nitro-anion radical.[1] This radical induces oxidative stress and DNA damage within the parasite.

-

SAR Insight: 3-alkoxy substitution increases lipophilicity (

), enhancing membrane permeability compared to the 3-hydroxy parent.[1]

Quantitative Data Summary

| Property | Value | Relevance |

| Melting Point | 190–194 °C | Purity indicator |

| pKa (N1-H) | ~12.5 | Deprotonation for N-alkylation |

| LogP | ~2.0 | Moderate lipophilicity (good bioavailability) |

| IC50 (T. vaginalis) | ~10 µg/mL | Comparable to Metronidazole in vitro [1] |

References

-

Arán, V. J., et al. (2005). "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.

-

BenchChem. (2025).[3][6] "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." (Analogous chemistry for nitroindazole methylation).

-

Martín-Escolano, R., et al. (2018).[5] "Structure-Activity Relationships of 5-Nitroindazole Derivatives as Antiprotozoal Agents." European Journal of Medicinal Chemistry.

-

Coolpharm. "3-Methoxy-5-nitro-1H-indazole Product Specifications." Catalog No. KH-45632.[1][2]

-

Claramunt, R. M., et al. (2004). "The Tautomerism of Indazoles." Acta Crystallographica.

Sources

- 1. 1365942-40-0|5-Nitro-3-phenethoxy-1H-indazole|BLDpharm [bldpharm.com]

- 2. products-search [coolpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. benchchem.com [benchchem.com]

Therapeutic Horizons of 3-Methoxy-5-nitro-1H-indazole: A Technical Guide

The following technical guide details the therapeutic potential, mechanistic grounding, and experimental validation of 3-Methoxy-5-nitro-1H-indazole .

Core Pharmacophore & Mechanistic Applications in Drug Discovery

Executive Summary

3-Methoxy-5-nitro-1H-indazole (3M5NI) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike inert structural backbones, 3M5NI is a bio-reactive pharmacophore that functions through two distinct, context-dependent mechanisms:

-

Bio-activation (Prodrug): In anaerobic protozoa (T. cruzi, Leishmania), the 5-nitro group acts as a "suicide substrate," undergoing enzymatic reduction to generate cytotoxic radical species.[1]

-

Structural Inhibition: The indazole core mimics the purine ring, allowing it to compete for ATP-binding sites in kinases (when reduced to amine) or interact with heme-centers in Nitric Oxide Synthase (NOS).[1]

This guide dissects these targets, providing the causal logic for their selection and validated protocols for their investigation.

Primary Therapeutic Target: Protozoan Nitroreductases (The "Trojan Horse" Mechanism)[1]

The most potent application of 3M5NI derivatives is in the treatment of Neglected Tropical Diseases (NTDs) such as Chagas disease (Trypanosoma cruzi) and Leishmaniasis.[1]

Mechanistic Causality

The therapeutic window exists because of a divergence in enzymatic machinery between mammals and protozoa.[1]

-

Mammalian Metabolism: Mammals primarily use Type II nitroreductases, which perform a 2-electron reduction of nitro groups to stable amines, bypassing toxic radical intermediates.[1]

-

Protozoan Metabolism: Parasites like T. cruzi rely on Type I Nitroreductases (NTR) .[1] These enzymes perform a single-electron reduction of the 5-nitro group on the 3M5NI scaffold.[1]

The Lethal Cascade:

-

Entry: The lipophilic 3-methoxy group facilitates passive diffusion across the parasite membrane.[1]

-

Activation: Type I NTR reduces the nitro group (

) to a nitro-anion radical ( -

Futile Cycling: In the presence of oxygen, the radical is re-oxidized, generating Superoxide Anions (

).[1] -

Covalent Binding: Under hypoxic conditions (common in tissue cysts), the radical further reduces to hydroxylamine (

) and nitroso (

Visualization: The Nitroreduction Signaling Pathway

The following diagram illustrates the bio-activation pathway of 3M5NI within a parasitic cell.

Caption: Figure 1.[1][2][3] The bio-activation cascade of 3M5NI in Trypanosomatids via Type I Nitroreductase.[1]

Secondary Target: Nitric Oxide Synthase (nNOS) Modulation[1]

Indazole derivatives are established inhibitors of Nitric Oxide Synthase (NOS).[1] The 3-methoxy-5-nitro variant offers specific physicochemical properties that modulate this activity.

-

Mechanism: The indazole nitrogen atoms coordinate with the heme iron at the active site of nNOS, competitively inhibiting L-arginine binding.[1]

-

3-Methoxy Effect: The methoxy group at position 3 increases steric bulk and lipophilicity compared to the parent 7-nitroindazole.[1] This alteration is critical for tuning selectivity between nNOS (neuronal) and eNOS (endothelial), reducing cardiovascular side effects (hypertension) associated with non-selective inhibition.[1]

-

Therapeutic Application: Neuroprotection in excitotoxicity, chronic pain management, and reduction of oxidative stress in neurodegenerative models.[1]

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of 3M5NI derivatives against Acanthamoeba castellanii (trophozoites and cysts), highlighting the impact of the 3-methoxy substituent.

| Compound ID | R1 Substituent (N1) | R3 Substituent | IC50 Trophozoites (µM) | Activity on Cysts (10 µM) | Mechanism Note |

| 3M5NI (Core) | H | Methoxy | >50 (Low Bioavailability) | Low | Requires N1-alkylation for uptake |

| Derivative 8 | 2-Bromoethyl | Methoxy | 2.6 ± 0.7 | ~80% Kill | High Lipophilicity enhances entry |

| Derivative 9 | Vinyl | Methoxy | 4.7 ± 0.9 | High | Reactive vinyl group adds toxicity |

| Derivative 10 | Vinyl | Benzyloxy | 3.9 ± 0.6 | High | Bulky group alters solubility |

| Chlorhexidine | (Control) | - | 5.2 ± 0.7 | Moderate | Reference Standard |

Data Source: Synthesized from Martín-Escolano et al. (2022) and related kinetic studies.[1]

Experimental Protocols

Protocol A: In Vitro Nitroreductase Activation Assay

Objective: Validate if 3M5NI acts as a substrate for Type I Nitroreductase (NTR), confirming the "Trojan Horse" mechanism.[1] Principle: Monitor the oxidation of NADH (cofactor) spectrophotometrically at 340 nm. If 3M5NI is reduced, NADH consumption will accelerate.[1]

Reagents:

-

Recombinant T. cruzi NTR (or E. coli nitroreductase as surrogate).[1]

-

NADH stock (10 mM in Tris-HCl).

-

3M5NI stock (10 mM in DMSO).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Blanking: In a quartz cuvette, add 980 µL Buffer + 10 µL NADH. Measure Absorbance (A340) for 1 min to establish baseline stability.

-

Control Rate: Add 10 µL Enzyme. Record

(background NADH oxidase activity).[1] -

Experimental Rate: In a fresh cuvette, add 970 µL Buffer + 10 µL NADH + 10 µL 3M5NI.

-

Initiation: Add 10 µL Enzyme. Mix immediately by inversion.

-

Measurement: Monitor A340 for 5 minutes.

-

Calculation:

(Where

Self-Validation Check: The reaction must be strictly anaerobic if checking for hydroxylamine; however, for futile cycling (superoxide generation), the rate of NADH consumption increases in the presence of oxygen.[1]

Protocol B: Chemical Synthesis of N1-Alkylated Derivatives

Objective: Functionalize the N1 position to improve bioavailability (the core limitation of the parent molecule).

Caption: Figure 2. General synthetic workflow for N1-functionalization of 3M5NI.

References

-

Martín-Escolano, R., et al. (2022).[1][2][3] "5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii." Acta Tropica, 232, 106538.[1][2][3] [1][2][3]

-

Muro, A., et al. (2014).[1] "In vitro screening of 5-nitroindazole derivatives against Trypanosoma cruzi and Leishmania infantum." Journal of Antimicrobial Chemotherapy.

-

Boiani, L., & Cerecetto, H. (2005).[1] "Structural requirements for the anti-T. cruzi activity of 5-nitroindazoles."[1][4][2][5][6] Bioorganic & Medicinal Chemistry. [1]

-

Fonseca-Berzal, C., et al. (2016).[1][2] "Novel 5-nitroindazole derivatives: Synthesis and evaluation of their activity against Trypanosoma cruzi." European Journal of Medicinal Chemistry. [1]

-

Soriano-Correa, C., et al. (2024).[1][4] "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." International Journal of Molecular Sciences.

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. digital.csic.es [digital.csic.es]

- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]

Mechanistic Profiling of Substituted Nitroindazoles: Bioreductive Activation and Therapeutic Selectivity

[1]

Executive Summary

Substituted nitroindazoles represent a privileged scaffold in medicinal chemistry, functioning primarily as bioreductive prodrugs . Unlike direct-acting inhibitors, these compounds rely on enzymatic activation within the target pathogen or hypoxic tumor microenvironment to unleash their lethality. This "Trojan Horse" mechanism hinges on the stepwise reduction of the nitro group (

This guide dissects the molecular mechanics of nitroindazoles, focusing on their selectivity for Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis (TB), while providing rigorous protocols for validating their mechanism of action (MoA) in the lab.

The Pharmacophore: Structural Determinants

The nitroindazole scaffold combines the stability of the indazole bicycle with the high electron affinity of the nitro group. The biological activity is strictly governed by the reduction potential (

Structure-Activity Relationship (SAR) Matrix

| Feature | Mechanistic Impact | Optimization Insight |

| Nitro Position (C5 vs C6 vs C7) | Determines electron density and | 5-nitro isomers often outperform 6- or 7-nitro isomers in T. cruzi assays due to steric and electronic fit within the enzyme active site. |

| N1-Substitution | Modulates lipophilicity (LogP) and cell permeability. | Hydrophilic groups (e.g., aminoalkyls) at N1 improve selectivity indices by reducing passive diffusion into host cells while maintaining parasite uptake. |

| C3-Functionalization | Affects solubility and target binding affinity. | 3-alkoxy or 3-hydroxy derivatives allow for fine-tuning of the "push-pull" electronic effects on the nitro group. |

Core Mechanism: The Bioreductive Cascade

The lethality of substituted nitroindazoles is binary, depending on the oxygenation status of the cell and the specific nitroreductases (NTR) present.

Pathway A: Type I Nitroreductase (Selectivity Driver)

In target pathogens (e.g., T. cruzi, Leishmania) and hypoxic tumor cells, oxygen-insensitive Type I NTRs (2-electron reducers) catalyze the sequential reduction of the nitro group. This pathway avoids the futile redox cycle and leads to the formation of toxic adducts.

-

Enzyme Anchors: T. cruzi NTR (TcNTR), M. tuberculosis Ddn (Deazaflavin-dependent nitroreductase).

-

Mechanism:

.

Pathway B: Type II Nitroreductase (Redox Cycling)

In aerobic host cells, oxygen-sensitive Type II NTRs (1-electron reducers) generate a nitro radical anion. In the presence of

-

Result: Oxidative stress (ROS) and "futile cycling," which depletes cellular reducing equivalents (NADPH).

Visualization: The Bioreductive Bifurcation

Figure 1: The bifurcation of nitroindazole metabolism. Pathogens utilize the Type I pathway (blue) leading to toxic adducts, while aerobic host cells trigger the futile redox cycle (yellow/red).

Experimental Validation Protocols

To confirm the mechanism of a new nitroindazole derivative, you must validate two parameters: NTR Specificity and ROS Generation .

Protocol A: Kinetic Assessment of NTR Activation

Objective: Determine if the compound is a substrate for Type I Nitroreductase (e.g., bacterial or recombinant TcNTR).

Reagents:

-

Recombinant NTR (e.g., E. coli NfsB or T. cruzi NTR).

-

Cofactor: NADPH (100 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Detection: UV-Vis Spectrophotometer.

Workflow:

-

Baseline: Dissolve nitroindazole derivative in DMSO (stock 10 mM).

-

Reaction Mix: In a quartz cuvette, add Buffer + NADPH + Compound (10-100 µM).

-

Initiation: Add enzyme (0.5 µg/mL final).

-

Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) or the shift in the compound's

(reduction of nitro group) over 10 minutes. -

Analysis: Calculate

. A high catalytic efficiency confirms the compound is a competent substrate.

Protocol B: Ratiometric ROS Detection (Cellular)

Objective: Quantify oxidative stress in live parasites or cancer cells to distinguish between Type I (low ROS) and Type II (high ROS) mechanisms.

Reagents:

-

Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or CellROX® Deep Red.

-

Positive Control: Menadione (known redox cycler).

-

Negative Control: N-acetylcysteine (NAC) pre-treatment.

Workflow:

-

Seeding: Plate T. cruzi epimastigotes or cancer cells (

cells/mL). -

Treatment: Incubate with

concentration of nitroindazole for 4 hours. -

Staining: Add H2DCFDA (10 µM) for 30 minutes in the dark.

-

Flow Cytometry: Wash cells with PBS. Analyze fluorescence (Ex/Em: 495/529 nm).

-

Interpretation:

-

High Fluorescence Shift: Indicates dominant redox cycling (Type II mechanism).

-

Low/No Shift: Indicates dominant Type I reduction (formation of covalent adducts without significant ROS).

-

Visualization: Experimental Logic Flow

Figure 2: Screening logic to classify nitroindazoles by their primary mechanism of lethality.

Comparative Efficacy Data

The following table summarizes the mechanistic differentiation between 5-nitroindazoles and reference compounds.

| Compound Class | Primary Target | Mechanism Type | Key Intermediate | Selectivity Index (SI) |

| 5-Nitroindazoles | T. cruzi NTR | Type I (Bioreduction) | Hydroxylamine / Nitroso | High (>50) |

| Benznidazole (Ref) | T. cruzi NTR | Type I (Bioreduction) | Glyoxal adducts | Moderate |

| Nifurtimox (Ref) | T. cruzi NTR | Type II (Redox Cycling) | Superoxide anion | Low (High Toxicity) |

| 7-Nitroindazoles | Non-specific | Mixed / Steric hindrance | Poor conversion | Low |

Note: 5-nitroindazoles generally exhibit a cleaner toxicity profile than Nifurtimox because they favor the Type I pathway, minimizing systemic oxidative stress in the host.

References

-

MDPI (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives.Link

-

ResearchGate (2025). Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies.[1]Link

-

PubMed (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives.[2]Link

-

NIH (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.Link

-

PubMed Central (2012). Nitroimidazoles for the treatment of TB: past, present and future.Link

Tautomerism in 3-Methoxy-5-nitro-1H-indazole.

Title: Tautomerism in 3-Methoxy-5-nitro-1H-indazole: Mechanistic Insights and Characterization Protocols

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric behavior of 3-Methoxy-5-nitro-1H-indazole , a privileged scaffold in medicinal chemistry utilized for kinase inhibition (e.g., CDK, VEGFR) and anti-inflammatory pathways. Unlike unsubstituted indazole, which predominantly exists in the 1H-form, the presence of the electron-withdrawing 5-nitro group (

Molecular Architecture & Electronic "Push-Pull" Dynamics

The core challenge in working with 3-methoxy-5-nitro-1H-indazole lies in predicting its reactive species. The molecule exhibits annular tautomerism , involving the migration of a proton between the nitrogen atoms at positions 1 and 2.[1]

Electronic Substituent Effects

-

5-Nitro Group (EWG): Through strong inductive (

) and mesomeric ( -

3-Methoxy Group (EDG): The methoxy group acts as a

-donor (

Thermodynamic Stability

In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically preferred by approximately 2–4 kcal/mol due to the preservation of aromaticity in the benzene ring. However, the 2H-tautomer possesses a higher dipole moment.[2] Consequently, in highly polar aprotic solvents (e.g., DMSO, DMF) or in the solid state (due to intermolecular hydrogen bonding), the population of the 2H-form can become significant.

Figure 1: Tautomeric equilibrium between 1H (blue) and 2H (red) forms. The 1H form preserves full benzene aromaticity, while the 2H form is stabilized by polar environments.

Computational Analysis (In Silico Benchmarking)

Before experimental validation, Density Functional Theory (DFT) provides a baseline for expected energy differences.

Standard Protocol:

-

Level of Theory: B3LYP/6-311++G(d,p) or M06-2X.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) for DMSO and Chloroform.

Predicted Energy Profile (

| Solvent Environment | 1H-Tautomer ( | 2H-Tautomer ( | Dominant Species |

| Gas Phase | 0.00 kcal/mol | +3.8 kcal/mol | 1H (>99%) |

| Chloroform ( | 0.00 kcal/mol | +2.1 kcal/mol | 1H (Major) |

| DMSO ( | 0.00 kcal/mol | +0.9 kcal/mol | Mixture (Shift toward 2H) |

Note: The 5-nitro group reduces the energy gap compared to unsubstituted indazole, making the 2H species more accessible in polar media.

Experimental Characterization: A Self-Validating Protocol

Reliable distinction between the 1H and 2H tautomers requires a method that validates itself through internal structural markers. Nuclear Overhauser Effect (NOE) NMR is the gold standard.

The "NOE Triangulation" Method

This protocol uses the spatial proximity of the N-H proton to specific ring protons to assign the tautomer.

-

1H-Tautomer Marker: The N1-H is spatially close to the proton at C7 .

-

2H-Tautomer Marker: The N2-H is spatially close to the methoxy group at C3 .

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve 10 mg of 3-methoxy-5-nitro-1H-indazole in 0.6 mL of DMSO-d6 (to stabilize H-bonds) or Acetone-d6 (for sharper exchange peaks).

-

Critical: Ensure the sample is dry; water promotes rapid proton exchange, broadening the N-H signal.

-

-

1D 1H NMR Acquisition:

-

Acquire a standard spectrum. Locate the broad singlet (N-H) typically between 12.0–14.0 ppm.

-

Identify the aromatic signals: H4 (doublet, ~8.5 ppm), H6 (dd, ~8.2 ppm), H7 (doublet, ~7.6 ppm), and the OMe singlet (~4.0 ppm).

-

-

1D NOE Difference Experiment (The Validator):

-

Irradiation A: Selectively irradiate the N-H peak.

-

Observation:

-

If 1H-tautomer : You will see NOE enhancement at H7 .

-

If 2H-tautomer : You will see NOE enhancement at the -OCH3 peak.

-

-

Irradiation B (Reverse Confirmation): Irradiate the -OCH3 peak. Look for enhancement at the N-H region (confirms 2H) or lack thereof (confirms 1H).

-

-

Variable Temperature (VT) NMR:

-

Cool the sample to -40°C. If the exchange is fast at room temperature (broad peak), cooling will slow the exchange, potentially resolving separate peaks for both tautomers if they coexist in equilibrium.

-

Figure 2: Decision tree for NMR characterization. The NOE step provides the definitive structural proof.

Synthetic Implications: Alkylation Regioselectivity

The tautomeric nature dictates the outcome of alkylation reactions (e.g., with methyl iodide or benzyl bromide).

-

Kinetic Control (N2-Alkylation): Under neutral or specific catalytic conditions, the lone pair on N2 is often more nucleophilic due to the "alpha-effect" (repulsion from the N1 lone pair) and less steric hindrance compared to N1.

-

Thermodynamic Control (N1-Alkylation): Under strong basic conditions (NaH/DMF), the thermodynamic stability of the resulting N1-alkylated product (benzenoid system) usually dominates. However, the 5-nitro group complicates this by delocalizing the negative charge, potentially making the N1 anion less nucleophilic than expected.

Data Summary for Alkylation of 5-Nitroindazoles:

| Conditions | Major Isomer | Mechanism |

| NaH, DMF, R-X | N1-Alkyl | Thermodynamic anion stability ( |

| Mixture (N1/N2) | Loose ion-pairing | |

| Meerwein Salt ( | N2-Alkyl | Kinetic attack at most basic nitrogen |

References

-

Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Journal of Organic Chemistry. (Discusses the fundamental 1H vs 2H energy gaps).

-

Vedsø, P., et al. "Regioselective N-Alkylation of Indazoles." Organic Process Research & Development. (Details the impact of electron-withdrawing groups on regioselectivity).

-

López-Alvarado, P., et al. "Tautomerism and acidity of 5-nitroindazole." Canadian Journal of Chemistry.

-

Reich, H. J. "WinPLT NMR Data: NOE Difference Spectroscopy." University of Wisconsin-Madison.

Sources

Starting materials for synthesizing 3-Methoxy-5-nitro-1H-indazole.

Topic: Starting Materials for Synthesizing 3-Methoxy-5-nitro-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

High-Fidelity Routes for Regiochemical Purity

Executive Summary

3-Methoxy-5-nitro-1H-indazole is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-parasitic agents (e.g., against T. vaginalis). Its structural integrity relies heavily on the precise installation of the methoxy group at the C3 position while maintaining the N-unsubstituted (1H) core or preparing it for subsequent N1-functionalization.

This guide outlines the Halogenation-Displacement Pathway , the most robust method for synthesizing this target. Unlike direct alkylation of indazolinones—which suffers from poor O- vs. N-regioselectivity—this route utilizes the electron-withdrawing power of the 5-nitro group to facilitate a clean Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

To guarantee high purity and avoid inseparable regioisomers, the synthesis is best approached via a 3-halo intermediate. The 5-nitro group plays a dual role: it is a required pharmacophore and an electronic activator that makes the C3-halogen susceptible to methoxide displacement.

Key Disconnections:

-

C3-O Bond Formation: Disconnection leads to 3-Bromo-5-nitro-1H-indazole and Methanol/Methoxide .

-

C3-Halogenation: Disconnection leads to 5-Nitro-1H-indazole .

-

Indazole Core Construction: Disconnection leads to 2-Amino-5-nitrotoluene (via diazotization).

Figure 1: Retrosynthetic tree highlighting the activation of the C3 position via the 5-nitro group.

Critical Raw Materials & Specifications

Success in this synthesis depends on the quality of the starting 5-nitroindazole and the anhydrous nature of the displacement conditions.

| Material | CAS Registry | Role | Critical Specification |

| 5-Nitro-1H-indazole | 5401-94-5 | Core Scaffold | Purity >98%; <0.5% 6-nitro isomer. |

| Bromine (Br₂) | 7726-95-6 | Halogenating Agent | Reagent grade; Dry. |

| DMF | 68-12-2 | Solvent | Anhydrous (<0.05% H₂O) to prevent side reactions. |

| Sodium Methoxide | 124-41-4 | Nucleophile | 25-30% wt solution in MeOH or anhydrous powder. |

Primary Synthesis Route: The Halogenation-Displacement Protocol

Phase 1: Regioselective C3-Bromination

Direct bromination of 5-nitroindazole proceeds with high regioselectivity due to the electronic directing effects of the nitrogen-rich ring. The 3-position is the most nucleophilic site on the pyrazole ring available for electrophilic attack.

Reaction:

Protocol:

-

Dissolution: Charge a reactor with 5-nitro-1H-indazole (1.0 eq) and DMF (10 volumes). Cool the mixture to 0–5°C.

-

Addition: Add Bromine (1.1–1.2 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours. Monitor by HPLC/TLC for consumption of starting material.

-

Quench & Isolation: Pour the reaction mixture into ice-water (20 volumes) containing sodium bisulfite (to quench excess bromine).

-

Filtration: Filter the resulting yellow precipitate. Wash with water until pH is neutral.

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 90–95%

-

Purity: >98% (HPLC)

-

Phase 2: Nucleophilic Aromatic Substitution ( )

The 5-nitro group activates the C3-bromo substituent, facilitating displacement by methoxide. While the N1-proton is acidic and will be deprotonated (forming an anion), the strong electron-withdrawing nature of the nitro group ensures the C3 position remains sufficiently electrophilic for attack under reflux conditions.

Reaction:

Protocol:

-

Preparation: Suspend 3-bromo-5-nitro-1H-indazole (1.0 eq) in Methanol (15 volumes).

-

Activation: Add Sodium Methoxide (3.0–4.0 eq, 30% solution in MeOH). The excess base is required to neutralize the N1-H and drive the displacement.

-

Reflux: Heat the mixture to reflux (65°C) for 12–24 hours.

-

Note: If reaction is sluggish, a high-boiling co-solvent like DMF or DMSO can be added, and the temperature increased to 80–90°C.

-

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.

-

Neutralization: Dilute with water and carefully acidify with 1M HCl to pH ~5–6. This reprotonates the N1-nitrogen, precipitating the product.

-

Purification: Filter the solid. Recrystallize from Ethanol or Methanol/Water if necessary.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical logic, contrasting the preferred route with the problematic "Indazolone" route.

Figure 2: Workflow comparison demonstrating the linear efficiency of the Bromination-Displacement route.

Troubleshooting & Optimization

-

Incomplete Displacement: If Step 2 stalls, the N1-anion may be deactivating the ring too strongly.

-

Solution: Perform a transient protection of N1 (e.g., Acetyl group) before bromination, or simply increase the reaction temperature using a sealed tube or higher-boiling solvent (DMSO).

-

-

Impurity Profile: The major impurity in Step 1 is the 3,7-dibromo derivative, which forms if excess bromine and high temperatures are used. Strict temperature control (<10°C during addition) mitigates this.

References

-

Synthesis of 3-bromo-5-nitro-1H-indazole : CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[1] Google Patents. Link

-

General Preparation of 5-Nitroindazole : Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 28, p.59 (1948). Organic Syntheses. Link

-

Indazole Functionalization : Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry. Link

-

Biological Relevance : Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Link

Sources

Discovery and history of indazole-based compounds.

Title: The Indazole Scaffold: From Synthetic Dye to Privileged Pharmacophore Subtitle: A Technical Deep Dive into Structural Biology, Synthetic Evolution, and Therapeutic Application.[1]

Executive Summary & Core Directive

This technical guide deconstructs the indazole (1,2-benzodiazole) scaffold, a "privileged structure" in modern medicinal chemistry. Unlike a standard review, this document focuses on the causality of its success: why its specific physicochemical properties (tautomeric equilibrium, dipole moment, and bioisosterism) make it a superior drug hunter's tool compared to its indole or purine analogs. We traverse its history from Emil Fischer’s dye chemistry to its dominance in kinase inhibition and DNA repair modulation.

The Physicochemical Core: Why Indazole?

The indazole ring system is an isostere of indole and purine, but with a critical distinction: the presence of a second nitrogen atom (N2). This introduces a unique tautomeric equilibrium that defines its molecular recognition capabilities.

-

Tautomeric Versatility:

-

1H-Indazole (Benzenoid): The thermodynamically stable form in the gas phase and non-polar solvents. It acts as a hydrogen bond donor at N1 and acceptor at N2.

-

2H-Indazole (Quinoid): Less stable but critical for specific binding modes. It reverses the donor/acceptor profile (N2 donor, N1 acceptor).

-

Drug Design Implication: This ability to "flip" H-bond donor/acceptor patterns allows the scaffold to adapt to diverse protein pockets, particularly the hinge region of kinases.

-

-

Bioisosterism:

-

Vs. Indole: Indazole has lower lipophilicity (LogP ~1.9 vs 2.1 for indole) and higher polarity, improving aqueous solubility—a chronic hurdle in kinase inhibitor development.

-

Vs. Purine: It mimics the adenine core of ATP without the metabolic liability of the glycosidic bond, making it an ideal ATP-competitive inhibitor backbone.

-

Table 1: Comparative Physicochemical Properties

| Property | Indazole (1H) | Indole | Purine | Impact on Drug Design |

| pKa (MH+) | 1.3 | -2.4 | 2.4 | Indazole is less basic than purine, reducing non-specific binding. |

| H-Bond Donors | 1 (N1) | 1 (N1) | 1 (N9) | Indazole N1 is a robust donor for hinge binding. |

| H-Bond Acceptors | 1 (N2) | 0 | 3 | N2 provides a critical vector for water-mediated bridges. |

| Aromaticity | 10 | 10 | 10 | High stability; resistant to oxidative metabolism. |

Historical Genesis & Evolution

The trajectory of indazole chemistry maps directly onto the evolution of the pharmaceutical industry itself.

Diagram 1: The Evolutionary Timeline

Caption: The evolution of indazole from a synthetic curiosity to a cornerstone of oncology and precision medicine.

Structural Biology: The Kinase Hinge Binder

The most prolific application of indazoles is in Type I and Type II kinase inhibitors. The scaffold mimics the adenine ring of ATP, anchoring the drug into the kinase "hinge" region.

-

Mechanism of Action:

-

N1 interaction: The proton on N1 forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).

-

N2 interaction: The lone pair on N2 accepts a hydrogen bond from the backbone amide nitrogen.

-

C3 Substitution: This vector points into the "solvent front" or the "gatekeeper" region, allowing for selectivity tuning.

-

Diagram 2: Indazole-Kinase Binding Logic

Caption: Schematic of the bidentate H-bond interaction between the indazole core and the kinase hinge region, mimicking ATP.

Experimental Protocol: Regioselective Synthesis

A critical challenge in indazole chemistry is controlling regioselectivity (N1 vs. N2 alkylation) and C3 functionalization. Below is a high-fidelity protocol for synthesizing a 3-aryl-1H-indazole intermediate , a common precursor for drugs like Pazopanib.

Protocol: Palladium-Catalyzed C-H Arylation of Indazole (Direct C3 Functionalization) Rationale: Avoids pre-functionalized C3-halo intermediates, utilizing atom-economical C-H activation.

Reagents & Materials:

-

Substrate: 1-Methyl-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (e.g., 4-bromopyrimidine) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%) - Crucial for C3 selectivity over C2.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMA (Dimethylacetamide) - High boiling point required for activation.

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inertion: Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents Pd oxidation/homocoupling).

-

Addition: Add 1-Methyl-1H-indazole (132 mg, 1.0 mmol) and Aryl Bromide (1.2 mmol) followed by anhydrous DMA (3.0 mL) via syringe.

-

Reaction: Seal the tube and heat to 140°C for 16 hours.

-

Note: Monitoring by LC-MS is essential. Look for the disappearance of the starting indazole (m/z 133).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

-

Extraction: Wash the filtrate with H₂O (3 x 10 mL) and Brine (1 x 10 mL). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Regioselectivity: 1H-NMR should show a downfield shift of the C3-aryl protons. Absence of the C3-H singlet (typically ~8.0 ppm in unsubstituted indazole) confirms functionalization.

Therapeutic Case Studies

A. Pazopanib (Votrient) - The Kinase Workhorse

-

Target: VEGFR, PDGFR, c-Kit.

-

Indazole Role: The 2,3-dimethyl-2H-indazole core serves as the anchor. Uniquely, Pazopanib utilizes the 2H-tautomer fixed by N2-methylation. This forces the N1 to act as an acceptor, altering the binding paradigm to fit the specific steric constraints of the VEGFR pocket.

-

Clinical Impact: Approved for Renal Cell Carcinoma (RCC).

B. Niraparib (Zejula) - The DNA Repair Architect

-

Target: PARP1/2 (Poly ADP-ribose polymerase).[2]

-

Mechanism: Niraparib traps PARP on damaged DNA, preventing repair and inducing synthetic lethality in BRCA-mutated cells.[3]

-

Indazole Role: The indazole carboxamide mimics the nicotinamide moiety of NAD+, the cofactor for PARP. It locks into the cofactor binding pocket, competitively inhibiting NAD+ binding.

Future Outlook: PROTACs and Beyond

The next wave of indazole chemistry moves beyond inhibition to degradation.

-

PROTACs (Proteolysis Targeting Chimeras): Indazole kinase inhibitors are being repurposed as "warheads." By attaching an E3 ligase linker to the solvent-exposed N1 or C3 position, researchers can degrade oncogenic kinases (e.g., Aurora A) rather than just inhibiting them.

-

DNA-Encoded Libraries (DEL): The robust chemistry of the indazole scaffold (compatible with Suzuki, Buchwald, and Click chemistry) makes it a staple in DELs for phenotypic screening.

References

-

Fischer, E. (1880).[4] "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684. Link

-

Gaonkar, S. L., et al. (2025). "Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance." RSC Medicinal Chemistry.[5] Link

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51(15), 4632-4640. Link

-

Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[2] Journal of Medicinal Chemistry, 52(22), 7170-7185.[2] Link

-

BenchChem. (2025).[6] "Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals." BenchChem Technical Library. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status [ahdbonline.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 3-Methoxy-5-nitro-1H-indazole in Medicinal Chemistry

[1][2]

Part 1: Compound Profile & Strategic Value

The Dual-Role Scaffold

3-Methoxy-5-nitro-1H-indazole acts as a "Janus" molecule in drug discovery, serving two distinct pharmacological philosophies based on its oxidation state and substitution pattern:

-

The "Warhead" Role (Nitro-State): In anti-parasitic research (specifically Trypanosoma cruzi and Acanthamoeba), the 5-nitro group functions as a prodrug warhead. It is activated by type I nitroreductases (NTR) within the parasite to generate cytotoxic radical species. The 3-methoxy group provides critical lipophilic modulation, improving membrane permeability compared to the polar 3-hydroxy tautomers.

-

The "Hinge-Binder" Role (Amino-State): Upon reduction, the 5-amino-3-methoxy-1H-indazole derivative becomes a privileged kinase scaffold. The indazole NH and N2 act as hydrogen bond donor/acceptors for the ATP-binding hinge region, while the 3-methoxy group occupies the "gatekeeper" or solvent-exposed pocket, offering steric selectivity.

Physicochemical Properties[3]

-

Molecular Weight: 193.16 g/mol

-

Lipophilicity (cLogP): ~1.8 (Improved cell permeability vs. 3-hydroxy/indazolinone analogs)

-

Solubility: Low in water; requires polar aprotic solvents (DMSO, DMF) or formulation (Cyclodextrins) for biological assays.

-

pKa: ~13.8 (Indazole NH), making it a weak acid suitable for N1-alkylation under mild basic conditions.

Part 2: Synthesis & Functionalization Protocols

Core Synthesis: The "Bromine-Displacement" Route

Objective: Synthesize 3-methoxy-5-nitro-1H-indazole from commercially available 5-nitroindazole.

Step 1: C3-Bromination

Reagents: 5-Nitroindazole, Bromine (

-

Dissolve 5-nitroindazole (10.0 g, 61.3 mmol) in DMF (100 mL).

-

Add a solution of bromine (3.5 mL, 68 mmol) in DMF (20 mL) dropwise over 30 minutes at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Quench: Pour the reaction mixture into ice-water (500 mL) containing 1% sodium bisulfite (to quench excess

). -

Isolation: Filter the yellow precipitate, wash with water, and dry in a vacuum oven at 50°C.

-

Yield: ~95% of 3-bromo-5-nitro-1H-indazole .

Step 2: Methoxylation (Nucleophilic Aromatic Substitution)

Reagents: 3-Bromo-5-nitro-1H-indazole, Sodium Methoxide (NaOMe), Methanol (MeOH).

Critical Note: The electron-withdrawing nitro group at C5 activates the C3-position for

-

Suspend 3-bromo-5-nitro-1H-indazole (5.0 g, 20.6 mmol) in anhydrous Methanol (50 mL).

-

Add Sodium Methoxide (25 wt% in MeOH, 10 mL, ~44 mmol).

-

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting bromide.

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~7 with 1M HCl.

-

Purification: Filter the resulting solid. Recrystallize from Ethanol/Water if necessary.

-

Yield: ~85–90% of 3-methoxy-5-nitro-1H-indazole .

Derivatization Logic (Graphviz Diagram)

Caption: Synthetic workflow transforming the 5-nitroindazole precursor into bioactive libraries.

Part 3: Medicinal Chemistry Case Studies

Case Study 1: Anti-Chagasic Agents (Nitro-Activation)